molecular formula C12H12N6 B12251823 N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine

N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine

Cat. No.: B12251823
M. Wt: 240.26 g/mol
InChI Key: DMGFJFJTIKUGSD-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

N-benzyl-N-methyltetrazolo[1,5-a]pyrazin-5-amine

InChI

InChI=1S/C12H12N6/c1-17(9-10-5-3-2-4-6-10)12-8-13-7-11-14-15-16-18(11)12/h2-8H,9H2,1H3

InChI Key

DMGFJFJTIKUGSD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CN=CC3=NN=NN23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine involves its interaction with specific molecular targets. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions and participate in various biochemical pathways. Its electron-donating and electron-withdrawing properties enable it to modulate receptor-ligand interactions, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.

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